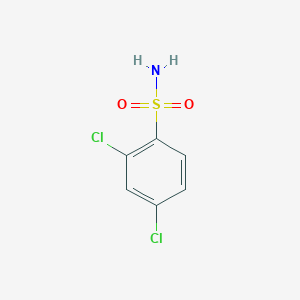

2,4-Dichlorobenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Drug Discovery and Development

The benzenesulfonamide scaffold is a cornerstone in the field of drug discovery and development, recognized for its versatile utility in designing therapeutic agents. benthamdirect.com This chemical moiety is present in a wide array of marketed drugs and investigational compounds, with over 120 sulfa drugs currently on the market and more than 500 other sulfonamides in various stages of the drug discovery pipeline. rsc.org The broad applicability of the benzenesulfonamide core stems from its ability to interact with various biological targets through specific binding mechanisms.

Historically, sulfonamides are best known for their use as antibiotics. However, their role has expanded dramatically, and they are now integral to the development of drugs for a multitude of diseases. A prominent area of application is in the design of enzyme inhibitors. For instance, many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. nih.govacs.org This inhibitory action is leveraged in treatments for glaucoma, epilepsy, and as diuretics. acs.org

Furthermore, the benzenesulfonamide framework has been successfully employed to create inhibitors for other key enzymes, such as protein tyrosine phosphatase-1B (PTP1B), which is a negative regulator in insulin (B600854) signaling pathways. rsc.org Derivatives based on this scaffold have been investigated for managing metabolic disorders like type 2 diabetes and obesity. rsc.org The scaffold also forms the basis for selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are explored as insulin sensitizers for treating type 2 diabetes. nih.gov The versatility of the benzenesulfonamide scaffold continues to make it a privileged structure in modern medicinal chemistry research.

Research Significance of 2,4-Dichlorobenzenesulfonamide and its Derivatives as Chemical Probes

The this compound moiety is of significant interest not as an end-product therapeutic but as a foundational structure for creating chemical probes. These probes are small molecules designed to interact with specific biological targets, thereby helping researchers to investigate and understand complex biological processes at the molecular level. The dichlorinated ring of this compound is a key feature that researchers modify to explore structure-activity relationships (SAR), which are crucial for optimizing a compound's potency and selectivity towards a target. sciforum.net

A significant area of research involves incorporating the this compound scaffold into larger molecules to probe their potential as anticancer agents. In one line of investigation, researchers synthesized a series of chalcone (B49325) derivatives containing the this compound group. nih.govmdpi.com These hybrid molecules were then tested against various human cancer cell lines to evaluate their cytotoxic effects.

One notable derivative, referred to as compound 5 in the study, demonstrated high activity against the AGS (gastric adenocarcinoma) cell line. nih.gov Further investigation revealed that this compound induced cell cycle arrest, depolarization of the mitochondrial membrane, and the activation of caspases, which are key events in programmed cell death (apoptosis). nih.gov Such studies demonstrate how derivatives of this compound can be used as chemical tools to probe the mechanisms of cancer cell death and identify potential therapeutic strategies. nih.govresearchgate.net

| Compound | HeLa (IC₅₀ µg/mL) | HL-60 (IC₅₀ µg/mL) | AGS (IC₅₀ µg/mL) |

|---|---|---|---|

| Derivative 4 | 3.06 | 4.21 | 2.92 |

| Derivative 5 | 1.53 | 1.41 | 0.89 |

| Derivative 6 | 3.35 | 3.31 | 2.13 |

| Derivative 7 | 9.63 | 7.73 | 6.67 |

| Derivative 8 | 3.88 | 2.84 | 2.11 |

Beyond cancer research, derivatives of this compound have been synthesized to act as probes for metabolic disease targets. For example, a derivative was created to investigate its affinity for the PPARγ receptor, a key target in the treatment of type 2 diabetes. nih.gov In these studies, the 2,4-dichlorobenzene portion of the molecule contributes to hydrophobic interactions within the receptor's binding pocket, and molecular docking studies help to predict and rationalize these interactions. nih.gov By systematically modifying the structure of the parent compound, researchers can fine-tune the binding affinity and functional activity of these molecular probes, leading to a deeper understanding of the receptor's function and the potential for developing new, safer insulin-sensitizing agents. nih.gov

Another study focused on optimizing the anticancer activity of compounds based on the this compound scaffold by exploring how different chemical groups attached to the core structure influenced its cytotoxicity. sciforum.net This systematic approach of creating a library of related compounds to test a specific biological hypothesis is a hallmark of using chemical probes in drug discovery. The results showed that the anticancer activity was highly dependent on the nature of these attached groups, with one derivative showing very high cytostatic activity with IC₅₀ values in the low micromolar range. sciforum.net

| Cell Line | IC₅₀ Range (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 0.5 - 4.5 |

| MCF-7 (Breast Cancer) | 0.5 - 4.5 |

| HeLa (Cervical Cancer) | 0.5 - 4.5 |

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOUHONFMXUKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372070 | |

| Record name | 2,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-15-4 | |

| Record name | 2,4-Dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Approaches for 2,4 Dichlorobenzenesulfonamide Compounds

General Synthetic Pathways to 2,4-Dichlorobenzenesulfonamide

The synthesis of this compound is a multi-step process that begins with the sulfonation of a readily available starting material, 1,3-dichlorobenzene (B1664543). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene (B151609) ring. The resulting sulfonic acid is then converted to its more reactive sulfonyl chloride derivative.

In a typical procedure, 1,3-dichlorobenzene is treated with a sulfonating agent, such as chlorosulfonic acid, to yield 2,4-dichlorobenzenesulfonyl chloride. The subsequent and final step in the primary synthesis is amidation. The 2,4-dichlorobenzenesulfonyl chloride is reacted with ammonia (B1221849) to replace the chlorine atom of the sulfonyl chloride group with an amino group, thereby forming the desired this compound. vulcanchem.com

An alternative approach involves the use of 2,4-dichloroaniline (B164938) as the starting material. This method, however, is less direct as it would require the introduction of the sulfonamide functionality, a process that can be synthetically challenging.

Design and Synthesis of Novel Derivatives Incorporating the this compound Moiety

The this compound core structure is frequently modified to create novel derivatives with tailored biological activities. These modifications are guided by principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Hybridization Strategies (e.g., with Chalcone (B49325) Pharmacophores)

A prominent strategy in the derivatization of this compound is molecular hybridization, where it is combined with other pharmacologically active scaffolds. A notable example is the hybridization with chalcones, which are known for their broad spectrum of biological activities. acs.orgnih.gov

The synthesis of these hybrid molecules typically involves a two-stage process. vulcanchem.com First, a precursor is synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with a molecule containing an amino group and a ketone, such as 4-aminoacetophenone. This reaction is often carried out in a basic solvent like pyridine (B92270) under reflux conditions. vulcanchem.com

The second stage is a Claisen-Schmidt condensation. The previously synthesized intermediate is reacted with a variety of substituted benzaldehydes in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent. vulcanchem.com This reaction forms the characteristic α,β-unsaturated ketone system of the chalcone moiety, linking it to the this compound scaffold. acs.org

Table 1: Synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Derivatives vulcanchem.com

| Reagents and Conditions | Description |

| Step 1: Amide Formation | |

| Reactants | 4-aminoacetophenone and 2,4-dichloro-5-methylbenzenesulfonyl chloride |

| Solvent | Dry pyridine |

| Conditions | Reflux, 4 hours |

| Step 2: Claisen-Schmidt Condensation | |

| Reactants | Intermediate from Step 1 and appropriate benzaldehyde (B42025) derivatives |

| Catalyst | Potassium hydroxide (KOH) |

| Solvent | Anhydrous Ethanol |

| Conditions | 24-48 hours at 20-22 °C |

This modular synthetic approach allows for the generation of a library of diverse chalcone-sulfonamide hybrids by varying the substituents on the benzaldehyde ring.

Modifications of the Sulfonamide Moiety for Structure-Activity Exploration

The sulfonamide group (-SO₂NH₂) is a critical component for the biological activity of many compounds, often engaging in key interactions with biological targets. researchgate.net Modifications at this site, or at the aromatic ring to which it is attached, are crucial for exploring structure-activity relationships (SAR).

Research has shown that the presence and position of the sulfonamide group on the dichlorobenzene ring significantly influence the biological activity of the resulting compounds. For instance, in a series of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, those built on a this compound scaffold showed increased activity against certain cancer cell lines compared to analogous compounds lacking the sulfonamide moiety. nih.gov This highlights the importance of the sulfonamide group for the observed anticancer effects.

Furthermore, studies comparing different substitution patterns on the benzenesulfonamide (B165840) scaffold have revealed that the relative positions of the substituents are critical. For example, comparing compounds with a 2-(benzylthio)-4-chlorobenzenesulfonamide scaffold to those with a this compound scaffold demonstrated that the former were substantially more active in certain anticancer assays. nih.govsciforum.net This indicates that strategic substitution on the benzene ring, in addition to the presence of the sulfonamide group, is a key avenue for activity optimization.

While direct modification of the -SO₂NH₂ group itself is a common strategy for other sulfonamides, research specifically on this compound has often focused on derivatization at other positions of the molecule to explore SAR.

Chemical Reaction Optimization and Yield Enhancement Studies

The efficiency of the synthesis of this compound and its derivatives is a key consideration for both research and potential industrial applications. Optimization studies aim to improve reaction yields, reduce reaction times, and utilize more environmentally friendly conditions.

General strategies for optimizing sulfonamide synthesis include the careful selection of solvents, catalysts, and reaction temperatures. uniba.itnumberanalytics.com For instance, the use of deep eutectic solvents (DESs) has been explored as a sustainable alternative to traditional organic solvents for sulfonamide synthesis, with some reactions showing high yields at ambient temperature. uniba.it

In the context of sulfonation reactions, which are central to the synthesis of the 2,4-dichlorobenzenesulfonyl chloride intermediate, several factors can be manipulated to enhance yield and purity. These include the molar ratio of the reactants, the concentration of the sulfonating agent, and the reaction temperature. researchgate.netutp.edu.my The use of catalysts, such as strong acids, can also reduce the required reaction temperature and improve the yield of the final product. utp.edu.my

Continuous flow chemistry, utilizing microreactors, offers another avenue for optimization. A study on the continuous sulfonation of hexadecylbenzene (B72025) demonstrated that this method could significantly enhance production efficiency with very short residence times and without the need for an aging step, yielding a high-purity product. researchgate.net While not specific to this compound, these principles of reaction optimization are broadly applicable.

Table 2: General Parameters for Optimization of Sulfonation Reactions numberanalytics.comresearchgate.net

| Parameter | Influence on Reaction |

| Molar Ratio of Reactants | Affects the extent of sulfonation and can minimize side product formation. |

| Reaction Temperature | Influences reaction rate and selectivity; higher temperatures can lead to side reactions. |

| Sulfonating Agent Concentration | Higher concentrations can increase reaction rate but may also lead to over-sulfonation or degradation. |

| Catalysts | Can increase reaction rate and allow for milder reaction conditions. |

| Solvent | Can affect the solubility of reactants and influence the reaction pathway. |

Structural Elucidation Methodologies (e.g., Spectroscopic Characterization by IR, ¹H NMR, ¹³C NMR)

The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is essential. A combination of spectroscopic techniques is routinely employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For example, in the chalcone-sulfonamide hybrids, characteristic absorption bands would be observed for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O of the chalcone moiety, and the C=C of the α,β-unsaturated system. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of a this compound derivative, distinct signals would be observed for the protons on the aromatic rings, the vinyl protons of the chalcone, and the NH proton of the sulfonamide. vulcanchem.com The coupling patterns between adjacent protons can help to establish the connectivity of the molecule.

¹³C NMR: This method provides information about the different carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment. For instance, the carbonyl carbon of the chalcone would appear at a characteristic downfield shift. vulcanchem.com

By analyzing the data from these spectroscopic methods, researchers can confirm that the synthesized compound has the expected chemical structure.

Table 3: Spectroscopic Data for a Representative (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Derivative vulcanchem.com

| Spectroscopic Technique | Key Observed Signals |

| IR (KBr, cm⁻¹) | νmax 3186 (N-H), 1654 (C=O), 1599 (C=C), 1353, 1162 (SO₂) |

| ¹H NMR (DMSO-d₆, ppm) | δ 11.27 (s, 1H, NHSO₂), 8.17 (s, 1H, Ar-H), 8.04 (d, 2H, Ar-H), 7.79 (d, 1H, CHCO), 7.64 (d, 1H, HC=CH), 7.21–7.26 (m, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 187.76 (C=O), 143.83, 140.99, 139.25, 136.36, 133.89, 132.47, 131.95, 130.64, 129.96, 129.27, 129.25, 128.65, 121.25, 118.06 (Ar-C and C=C), 21.52, 19.55 (CH₃) |

Biological Activity Profiling of 2,4 Dichlorobenzenesulfonamide and Its Analogues

Anticancer Activity Research

Research into chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide structure has identified notable anticancer properties. nih.govmdpi.com These synthetic hybrids combine two key pharmacophore groups: this compound and chalcone, leading to significant biological activity. nih.govmdpi.com

In Vitro Cytotoxicity Evaluation on Human Cancer Cell Lines

Analogues of this compound, particularly chalcone derivatives, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.govmdpi.com A series of synthesized (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (compounds 4–8) showed potent activity, with IC₅₀ values ranging from 0.89 to 9.63 µg/mL across various cell lines. nih.govmdpi.com

The cytotoxic activity was evaluated using the MTT assay. nih.govmdpi.com Among the tested compounds, derivative 5 was identified as having the most potent effect, particularly against the AGS gastric cancer cell line. nih.govmdpi.com Compounds 5 and 7 also showed high activity against AGS and HL-60 cells, with IC₅₀ values below 1.0 µg/mL and 1.57 µg/mL, respectively. nih.gov For the HeLa cell line, the IC₅₀ values for compounds 5 and 7 were 5.67 ± 0.35 and 6.34 ± 0.04 µg/mL, respectively. nih.gov

Other studies on sulfonamide chalcone hybrids have also confirmed their cytotoxicity against cell lines such as SF-295 (central nervous system cancer) and PC-3 (prostate cancer). researchgate.netscite.ai Specifically, para-nitro substituted compounds were found to be the most active. scielo.br The anticancer effects of such compounds have also been noted in research involving human liver cancer (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. nih.govmdpi.comresearchgate.net Chalcone-sulfonamide hybrids have shown particular effectiveness against the HCT-116 human colorectal carcinoma cell line. scite.airesearchgate.net

| Compound/Analogue | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (compounds 4-8) | HeLa, HL-60, AGS | 0.89 - 9.63 µg/mL | nih.govmdpi.com |

| Derivative 5 | AGS | < 1.0 µg/mL | nih.gov |

| Derivative 7 | AGS | < 1.0 µg/mL | nih.gov |

| Derivative 5 | HL-60 | < 1.57 µg/mL | nih.gov |

| Derivative 7 | HL-60 | < 1.57 µg/mL | nih.gov |

| Derivative 5 | HeLa | 5.67 ± 0.35 µg/mL | nih.gov |

| Derivative 7 | HeLa | 6.34 ± 0.04 µg/mL | nih.gov |

| Sulfonamide Chalcones | SF-295, PC-3, HCT-116 | Active | researchgate.netscite.ai |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 | 0.60 µM | nih.gov |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 | 0.89 µM | nih.gov |

Cellular Apoptosis Induction Studies

The anticancer activity of this compound analogues is linked to their ability to induce apoptosis, or programmed cell death. nih.gov Microscopic observation of gastric cancer cells treated with chalcone derivative 5 confirmed a strong cytotoxic effect that induced morphological changes characteristic of apoptosis. mdpi.com The induction of apoptosis is a key mechanism behind the observed cytotoxicity. Studies indicate that these compounds can trigger cell death through both extrinsic and intrinsic apoptotic pathways. nih.govmdpi.com

Cell Cycle Progression Modulation Investigations

Investigations into the mechanisms of action for these compounds show they can modulate cell cycle progression, a critical process for cancer cell proliferation. nih.govwisc.edunih.gov Specifically, chalcone derivative 5 was found to induce cell cycle arrest in the subG0 phase in AGS gastric cancer cells. nih.govmdpi.com When AGS cells were treated with derivative 5 , the percentage of cells in the subG0 phase increased in a dose-dependent manner. nih.gov For the control cells, the subG0 population was 2.05% ± 0.35%, which rose to 27.1% ± 0.87% following treatment with the compound at a concentration of 10 µg/mL for 48 hours. nih.gov This arrest in the subG0 phase is indicative of apoptosis. nih.gov

Mitochondrial Membrane Potential Depolarization Analysis

The induction of apoptosis by these compounds involves the intrinsic mitochondrial pathway. nih.govmdpi.com A key event in this pathway is the depolarization of the mitochondrial membrane. Studies on the most active chalcone derivative, compound 5 , demonstrated that it strongly depolarized the mitochondrial membrane in AGS cells. nih.govmdpi.com This loss of mitochondrial membrane potential is a critical step that leads to the activation of downstream apoptotic events. nih.gov

Caspase Activation Pathway Analysis

The apoptotic process induced by this compound analogues is mediated by the activation of caspases, which are key effector proteins in cell death pathways. nih.govoncotarget.com Analysis revealed that chalcone derivative 5 activated both caspase-8 and caspase-9 in AGS gastric cancer cells. nih.govmdpi.com The activation of caspase-8 indicates involvement of the extrinsic apoptosis pathway, which is triggered by death receptors on the cell surface. nih.govmdpi.com Simultaneously, the activation of caspase-9 points to the engagement of the intrinsic mitochondrial pathway. nih.govmdpi.com

Luminometry assays were used to quantify the activity levels of these caspases. nih.gov Treatment with compound 5 at concentrations of 5, 7, and 10 µg/mL significantly increased the activity of caspase-8. mdpi.com Even stronger activation was observed for caspase-9 at the same concentrations. mdpi.com This dual activation suggests that the compound triggers a comprehensive apoptotic response. nih.govmdpi.com

Genotoxic Effects Research of Sulfonamidochalcones

The genotoxic effects of sulfonamidochalcones have been investigated to understand their impact on cellular DNA. nih.govnih.govresearchgate.net One study on the sulfonamide chalcone N-{4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl} benzenesulfonamide (B165840) (CPN) using the mouse bone marrow micronucleus test revealed a genotoxic effect. nih.gov CPN significantly increased the frequency of micronucleated polychromatic erythrocytes, indicating DNA damage. nih.gov The same study also noted a cytotoxic action at higher doses. nih.gov Other research suggests that the genotoxic effects of sulfonamidochalcones may be linked to the inhibition of tubulin formation. nih.gov

Enzyme Inhibition Profiles

Carbonic Anhydrase Inhibition Studies

A series of novel 5-substituted 2,4-dichlorobenzenesulfonamides have been synthesized and evaluated as inhibitors of four human (h) carbonic anhydrase (CA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov These isoforms are zinc-containing enzymes that play crucial roles in various physiological processes. nih.gov

The inhibitory activities of these compounds were determined and are presented in terms of their inhibition constants (Kᵢ). For hCA I, the Kᵢ values ranged from 349 to 7355 nM. nih.gov The inhibition against hCA II was more potent, with Kᵢ values in the range of 6.9 to 164 nM. nih.gov Notably, the compounds demonstrated significant inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov Against hCA IX, the Kᵢ values were between 2.8 and 76 nM, and for hCA XII, the range was 2.7 to 95 nM. nih.gov

The study highlighted that many of the newly synthesized compounds showed powerful inhibitory potency against hCA IX, with Kᵢ values ranging from 2.8 to 21.7 nM, which is more potent than clinically used CA inhibitors such as acetazolamide, methazolamide (B1676374), ethoxzolamide, and dichlorophenamide (Kᵢ values of 24-50 nM). nih.gov Specifically, compound 7b was the most potent hCA IX inhibitor with a Kᵢ of 2.8 nM. nih.gov For hCA XII, compounds 6c and 10a (with Kᵢ values of 2.7 and 2.8 nM, respectively) were more effective inhibitors than methazolamide and indisulam (B1684377) (Kᵢ = 3.4 nM). nih.gov

Further research has also explored the inhibition of carbonic anhydrases by other halogenated sulfonamides, revealing that the inhibition profile of CA IX is distinct from other isoforms. acs.org

Table 1: Carbonic Anhydrase Inhibition by 5-Substituted this compound Analogues

| Compound/Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 5-substituted 2,4-dichlorobenzenesulfonamides (general range) | 349 - 7355 | 6.9 - 164 | 2.8 - 76 | 2.7 - 95 |

| 7b | - | - | 2.8 | - |

| 6c | - | - | - | 2.7 |

| 10a | - | - | - | 2.8 |

| Acetazolamide (reference) | - | - | 25 | - |

| Methazolamide (reference) | - | - | 30 | 3.4 |

| Ethoxzolamide (reference) | - | - | 28 | - |

| Dichlorophenamide (reference) | - | - | 44 | - |

| Indisulam (reference) | - | - | 24 | 3.4 |

Dihydropteroate (B1496061) Synthase Inhibition Research

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of dihydrofolic acid. tandfonline.comtandfonline.com They act by competing with the natural substrate, para-aminobenzoic acid (p-ABA). tandfonline.comtandfonline.com While the direct inhibition of DHPS by this compound is not explicitly detailed in the provided search results, the general mechanism of sulfonamides suggests its potential as a DHPS inhibitor. tandfonline.comtandfonline.com Research on mutationally altered DHPS in Escherichia coli has shown that changes in the enzyme can lead to sulfonamide resistance, highlighting the enzyme as a key target. nih.gov The sulfonamide moiety is a crucial component for this inhibitory activity.

Broad-Spectrum Enzyme Targets

The this compound moiety, when incorporated into larger molecules like chalcones, has been investigated for its ability to inhibit a wide range of enzymes. nih.govresearchgate.net The sulfonamide group can form electrostatic and noncovalent bonds with protein residues at the receptor binding site, enabling the inhibition of various enzymes. nih.govresearchgate.net

Tyrosinase, α-glucosidase, α-amylase, β-amylase, and β-secretase: The sulfonamide moiety, in combination with a chalcone structure, has been shown to have the potential to inhibit these enzymes. nih.govresearchgate.net Chalcone derivatives containing a sulfonamide group have demonstrated inhibitory activity against α-glucosidase and α-amylase. researchgate.netresearchgate.net For instance, some sulfonamide chalcones are potent α-glucosidase inhibitors, with one derivative showing an IC₅₀ of 0.4 µM. researchgate.net

Acetylcholinesterase: The ability of sulfonamide-based compounds to inhibit acetylcholinesterase has been noted. nih.govresearchgate.net This enzyme is a target in the management of Alzheimer's disease. nih.govnih.gov

Neutrophil Elastase: This enzyme is involved in inflammatory processes. xjtu.edu.cnscbt.com Chalcone derivatives containing a this compound fragment have been tested for their inhibitory effects on neutrophil elastase. nih.govnih.gov All tested compounds showed dose-dependent activity, with two derivatives, 7 and 8 , exhibiting significant inhibition with IC₅₀ values of 25.61 ± 0.58 and 25.73 ± 0.39 µg/mL, respectively, which is comparable to the reference compound, oleanolic acid (IC₅₀ = 20.45 ± 0.78 µg/mL). nih.govmdpi.com

Table 2: Inhibition of Broad-Spectrum Enzymes by this compound Analogues

| Enzyme Target | Compound/Analogue | Inhibition Data (IC₅₀) | Reference Compound (IC₅₀) |

|---|---|---|---|

| Neutrophil Elastase | Chalcone derivative 7 | 25.61 ± 0.58 µg/mL | Oleanolic acid (20.45 ± 0.78 µg/mL) |

| Neutrophil Elastase | Chalcone derivative 8 | 25.73 ± 0.39 µg/mL | Oleanolic acid (20.45 ± 0.78 µg/mL) |

| α-Glucosidase | Sulfonamide chalcone 20 | 0.4 µM | - |

Data sourced from multiple studies. nih.govresearchgate.netnih.govmdpi.com

Mechanisms of Action and Molecular Interactions

Elucidation of Molecular Targets and Binding Affinities

The versatility of the 2,4-dichlorobenzenesulfonamide scaffold allows it to bind to a range of molecular targets, making it a valuable pharmacophore in drug discovery. nih.gov Studies on its derivatives have identified several key proteins and enzymes where these compounds exhibit significant binding affinity.

One of the primary areas of investigation has been in cancer research, where derivatives have shown potent cytotoxic effects against various cancer cell lines, including cervical (HeLa), gastric adenocarcinoma (AGS), and acute promyelocytic leukemia (HL-60). nih.gov The inhibitory concentration (IC50) values for some of the most active chalcone (B49325) derivatives incorporating a this compound moiety were found to be in the range of 0.89 to 9.63 µg/mL. nih.govnih.gov

Specific molecular targets that have been identified for derivatives of dichlorobenzenesulfonamide include:

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding group, making CA enzymes a primary target. Derivatives have been investigated for their inhibitory effects on tumor-associated transmembrane isozymes CA IX and CA XII. tandfonline.com

Cyclooxygenase-2 (COX-2): The phenyl group of the sulfonamide moiety is believed to be involved in interactions within the COX-2 binding pocket, suggesting a role in inflammation pathways. nih.govresearchgate.net

Tubulin: Certain sulfonamidochalcones have been shown to inhibit tubulin formation, which is crucial for cell division, thereby disrupting the cell cycle. nih.gov

Galectins: N-arylsulfonyl-indole-2-carboxamide derivatives containing the dichlorobenzenesulfonamide structure have been identified as inhibitors of Galectin-3 and the C-terminal domain of Galectin-8, proteins implicated in cancer progression. nih.gov

Other Enzymes: Various other enzymes have been identified as potential targets. Docking simulations for a triazole derivative showed a strong binding affinity of -9.2 kcal/mol with fungal cytochrome P450 14α-demethylase (CYP51). vulcanchem.com Additionally, isomers of dichlorobenzenesulfonamide have shown potent inhibition of hexokinase 2 (HK2), a key enzyme in cancer metabolism.

| Target Enzyme/Protein | Compound Type | Finding/Binding Affinity | Reference |

| Various Cancer Cells | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | IC50 values in the range of 0.89–9.63 µg/mL | nih.gov, nih.gov |

| Carbonic Anhydrase (CA) IX & XII | 2,4-dichlorobenzenesulfonamides | Investigated as inhibitors | tandfonline.com |

| Cyclooxygenase-2 (COX-2) | Sulfonamide derivatives | Potential interaction with binding pocket | nih.gov, researchgate.net |

| Tubulin | Sulfonamidochalcones | Inhibition of tubulin formation | nih.gov |

| Galectin-3 / Galectin-8 | N-arylsulfonyl-indole-2-carboxamides | Identified as inhibitors | nih.gov |

| Cytochrome P450 14α-demethylase (CYP51) | Triazole derivative | Binding Affinity: -9.2 kcal/mol (docking simulation) | vulcanchem.com |

Investigation of Signal Transduction Pathway Modulation

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate intracellular signal transduction pathways, often culminating in apoptosis (programmed cell death) of cancer cells.

A key mechanism is the induction of apoptosis through the mitochondrial pathway. biosynth.com Studies have shown that chalcone derivatives of this compound can cause a significant depolarization of the mitochondrial membrane in gastric cancer cells. nih.govnih.gov This loss of membrane potential is a critical event in the intrinsic apoptotic pathway.

Following mitochondrial disruption, the activation of caspases, which are proteases that execute apoptosis, is observed. Specifically, treatment of gastric cancer cells with a potent chalcone derivative led to a significant increase in the activity of both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway). nih.govnih.gov This suggests that these compounds may induce apoptosis through both the intrinsic and extrinsic signaling pathways.

Furthermore, these compounds can modulate cell cycle progression. The anticancer properties of sulfonamides like Indisulam (B1684377), a related compound, are known to result from the disruption of the cell cycle in the G1 phase. nih.gov Similarly, chalcone derivatives of this compound have been shown to strongly arrest the cell cycle in the subG0 phase, which is indicative of apoptotic cell death. nih.govnih.gov

| Cellular Process | Effect of this compound Derivative | Cell Line | Reference |

| Mitochondrial Membrane Potential | Strong depolarization | AGS (Gastric Adenocarcinoma) | nih.gov, nih.gov |

| Cell Cycle | Arrest in subG0 phase | AGS (Gastric Adenocarcinoma) | nih.gov, nih.gov |

| Caspase-8 Activity | Significant increase | AGS (Gastric Adenocarcinoma) | nih.gov |

| Caspase-9 Activity | Significant increase | AGS (Gastric Adenocarcinoma) | nih.gov |

Characterization of Molecular Binding Interactions (e.g., Hydrophobic Interactions)

The binding of this compound-containing molecules to their targets is stabilized by a variety of molecular interactions. The specific nature of these interactions depends on the structure of the derivative and the topography of the target's binding site.

Hydrophobic Interactions: These are a common feature of the binding mechanism. The phenyl group of the sulfonamide moiety is often involved in hydrophobic interactions with amino acid residues within the binding pocket of enzymes like COX-2. nih.govresearchgate.net In the case of tubulin inhibition, hydrophobic interactions are proposed to occur between the oxygen atom of the sulfonamide group and lysine (B10760008) residues. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO2NH-) is a critical functional group that can act as both a hydrogen bond donor and acceptor. nih.gov This facilitates strong and specific interactions with target proteins. For example, in docking studies with CYP51, hydrogen bonds were observed between the sulfonamide oxygen and the amino acid Tyr118. vulcanchem.com Similarly, with galectin-8, the acylsulfonamide segment forms crucial hydrogen bonds with Ser213 and Asn231, which is believed to be critical for binding and selectivity. nih.gov

Other Interactions:

π-π and Cation-π Interactions: The aromatic rings present in the this compound scaffold and its derivatives can engage in π-π stacking with aromatic amino acid residues like tryptophan (Trp) in the binding site. In the case of galectin-3, the indole (B1671886) scaffold of a derivative was observed to form characteristic cation-π and π–π interactions with Arg162 and Trp181. nih.gov

These varied binding interactions collectively determine the affinity and specificity of this compound derivatives for their respective molecular targets, thereby dictating their biological activity.

Structure Activity Relationship Sar Analyses and Pharmacophore Identification

Influence of Halogen Substituents on Biological Activity

Halogen atoms, particularly chlorine, play a crucial role in modulating the biological activity of benzenesulfonamide (B165840) derivatives. The presence of electron-withdrawing groups like chlorine can enhance the acidity of the sulfonamide group, which is often critical for binding to enzyme active sites, such as in carbonic anhydrase inhibitors.

The number and position of chlorine atoms are significant determinants of activity. For instance, in a series of N-substituted quinone imine derivatives, compounds with a greater number of chlorine atoms exhibited the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com Specifically, N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide demonstrated potent inhibition of Phytophthora infestans. biointerfaceresearch.com

In the context of anticancer research, the substitution pattern of chlorine atoms on the benzenesulfonamide scaffold has been shown to be critical. For example, in a series of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, compounds with a chlorine atom at the R1 position showed more diverse and substituent-dependent activity compared to those with a benzylthio group at the same position. mdpi.com Furthermore, the presence of chlorine atoms can facilitate hydrogen bonding, such as N–H···Cl interactions, which can be crucial for molecular recognition at target sites.

The following table summarizes the impact of halogen substituents on the biological activity of selected benzenesulfonamide derivatives.

| Compound Name | Halogen Substituent(s) | Observed Biological Activity | Reference |

| N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide | 3,5-Dichloro | Potent inhibition of Phytophthora infestans | biointerfaceresearch.com |

| (E)-5-(5-(4-Bromostyryl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzenesulfonamide | 2,4-Dichloro, 4-Bromo | Anticancer activity | mdpi.com |

| 4-Amino-3,5-dichlorobenzenesulfonamide | 3,5-Dichloro | Antibacterial agent |

Impact of Aromatic Substituents and Hybridization on Efficacy

For instance, in the development of peroxisome proliferator-activated receptor γ (PPARγ) modulators, analogs of INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide) were synthesized to probe the structure-activity relationship. nih.gov This study revealed that substitutions at position 4 of the benzene (B151609) ring A were associated with higher transcriptional activity, and substitutions at position 2 aided in tighter packing and activity. nih.gov The nature and size of the aromatic ring A also affected the degree of activity. nih.gov

In the design of carbonic anhydrase inhibitors, the insertion of a cyclic urea (B33335) substituent on the phenyl ring of the benzenesulfonamide scaffold allowed for better allocation within the enzymatic cavities. nih.gov This was attributed to the flexible interconnection it provided between the carboxyamido and sulfonamide groups. nih.gov Furthermore, para-substituted compounds bearing aromatic rings generally showed relevant activity against human carbonic anhydrase II (hCA II). nih.gov

The table below illustrates the effect of different aromatic substituents on the biological efficacy of benzenesulfonamide compounds.

| Compound Scaffold | Aromatic Substituent/Modification | Impact on Efficacy | Reference |

| INT131 Analog (PPARγ modulator) | Substitution at position 4 of benzene ring A | Higher transcriptional activity | nih.gov |

| Benzenesulfonamide (Carbonic Anhydrase Inhibitor) | Cyclic urea substituent on the phenyl ring | Better allocation within enzymatic cavities | nih.gov |

| Diarylpyrazole-benzenesulfonamide (Carbonic Anhydrase Inhibitor) | Varied substituents on the phenyl ring | Influences interaction with hydrophilic and hydrophobic regions of the active site | nih.gov |

Positional Isomer Effects on Biological Activity

The position of substituents on the benzenesulfonamide ring, a phenomenon known as positional isomerism, can dramatically alter the biological activity of the resulting compounds. algoreducation.com Even subtle changes in the location of a functional group can lead to significant differences in efficacy and target selectivity. nih.gov

A study on benzenesulfonamides as metallo-β-lactamase ImiS inhibitors revealed that meta-substituted derivatives had a significantly higher inhibitory activity compared to their ortho- and para-substituted counterparts. nih.gov This suggests that the meta-positioning of the substituent on the phenyl ring is optimal for binding to the active site of this particular enzyme. nih.gov

In the context of anticancer agents, the positional isomerism of the sulfonamide group relative to an oxadiazole ring was found to be a critical determinant of activity. researchgate.net Analysis of the structure-activity relationship indicated that the meta position of the sulfonamide moiety was optimal for anticancer activity against several cell lines. researchgate.net

Furthermore, research on dichlorobenzenesulfonamide isomers has shown distinct biological activities. For example, the 2,6-dichloro substitution pattern was found to enhance β-catenin inhibitory activity compared to the 2,5-dichloro configuration. In contrast, the 2,3-dichloro isomer demonstrated potent inhibition of hexokinase isoforms.

The following table provides examples of how positional isomerism affects the biological activity of dichlorobenzenesulfonamide derivatives.

| Compound Isomer | Position of Substituents | Observed Biological Activity | Reference |

| 2,6-Dichlorobenzenesulfonamide analog | 2,6-dichloro | Enhanced β-catenin inhibitory activity | |

| 2,3-Dichlorobenzenesulfonamide | 2,3-dichloro | Potent dual inhibition of hexokinase isoforms (HK1 and HK2) | |

| meta-Substituted benzenesulfonamide | meta-substitution | Higher inhibitory activity against metallo-β-lactamase ImiS | nih.gov |

| Benzenesulfonamide with oxadiazole ring | meta-sulfonamide position | Optimal anticancer activity | researchgate.net |

Computational and in Silico Approaches in Drug Design and Discovery

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of 2,4-Dichlorobenzenesulfonamide, and its protein target at the atomic level.

Research into a potent derivative, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, has utilized molecular docking to elucidate its binding mode within the ligand-binding pocket of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in type 2 diabetes. nih.gov In these simulations, the 2,4-dichlorobenzene moiety of the compound, referred to as ring A, plays a critical role in anchoring the ligand within the receptor. nih.gov

Key interactions observed in docking simulations include:

Hydrogen Bonding: The sulfonamide linker is vital for activity. One of the sulfonyl oxygens acts as a hydrogen bond acceptor from Tyr327 of the receptor, while the sulfonamide N-H group donates a hydrogen bond to the same residue. nih.gov

π-π Stacking: A displaced parallel π-π interaction occurs between the 2,4-dichlorobenzene ring (ring A) and the aromatic ring of Phe363, with a distance of approximately 3.7 Å, which helps to stabilize the ligand's position. nih.gov

Hydrophobic Interactions: The aromatic rings of the ligand are situated within an apolar region created by amino acid residues such as Ile341, Cys285, and Gly284, further contributing to binding affinity. nih.gov

These simulations reveal that the six-membered aromatic ring is optimal for activity. Analogs where this ring was replaced, for instance with a naphthalene (B1677914) moiety, showed significantly lower potency despite having more hydrophobic interactions. nih.gov This highlights the specific and directional nature of the interactions required for high-affinity binding.

| Interaction Type | Ligand Moiety | Receptor Residue (PPARγ) | Description |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygen (S=O) | Tyr327 | Forms a hydrogen bond with the hydroxyl group of Tyrosine. nih.gov |

| Hydrogen Bond (Donor) | Sulfonamide (N-H) | Tyr327 | Forms a hydrogen bond with the backbone or side chain of Tyrosine. nih.gov |

| π-π Stacking | 2,4-Dichlorobenzene Ring (Ring A) | Phe363 | Displaced parallel interaction stabilizing the ligand. nih.gov |

| Hydrophobic Interaction | Aromatic Rings | Ile341, Cys285, Gly284 | Interaction with a nonpolar pocket enhances binding. nih.gov |

| Weak Hydrogen Bond | 4-Bromo substituent on Ring A | Phe282 | A bromine substitution at position 4 enables a weak hydrogen bond with the backbone nitrogen of Phenylalanine, increasing affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org By quantifying physicochemical properties (descriptors) such as lipophilicity, electronics, and sterics, QSAR models can predict the activity of novel compounds and guide the optimization of lead candidates. jocpr.comfiveable.me

In the context of this compound derivatives targeting PPARγ, structure-activity relationship (SAR) studies, which are the foundation for QSAR, have provided critical insights. The analysis of a series of synthesized analogs has demonstrated how specific structural modifications influence biological potency. nih.gov

Key findings from the SAR of these derivatives include:

Substitutions on the 2,4-Dichlorobenzene Ring:

Position 4: Substitutions at this position were generally associated with higher transcriptional activity. For example, replacing the chlorine with a bromine atom at position 4 resulted in higher ligand affinity. This was attributed to the formation of a weak hydrogen bond with the backbone nitrogen of residue Phe282. nih.gov

Position 2: Modifications at this position were found to aid in tighter packing within the binding pocket, which also contributed to activity. nih.gov

The Sulfonamide Linker: This linker was determined to be critical for the compound's activity, playing a key role in establishing hydrogen bonds with the receptor. nih.gov

These empirical data points are essential for building a robust QSAR model. Molecular descriptors for each analog (e.g., LogP, molar refractivity, electronic properties of the substituents) would be calculated and correlated with their measured biological activity (e.g., EC₅₀ values). The resulting mathematical equation could then be used to screen virtual libraries of related compounds, prioritizing the synthesis of those predicted to have the highest activity. longdom.org

| Compound Modification (Relative to Parent Scaffold) | Observed Effect on PPARγ Activity | Structural Rationale |

|---|---|---|

| Replacement of Ring A with Naphthalene | Very low potency (EC₅₀ = 4289 nM) nih.gov | Increased hydrophobicity, but suboptimal fit and loss of key interactions. nih.gov |

| Substitution at Position 4 of Ring A with Bromine | Higher ligand affinity and potency. nih.gov | Enables a weak hydrogen bond with the backbone of Phe282. nih.gov |

| Substitution at Position 2 of Ring A | Aids in tighter packing and activity. nih.gov | Improves van der Waals contacts within the binding pocket. nih.gov |

| Alteration of the Sulfonamide Linker | Critical for maintaining high potency. nih.gov | Essential for forming key hydrogen bonds with Tyr327. nih.gov |

Cheminformatics and Data Mining for Compound Library Optimization

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In drug discovery, these tools are applied to design and optimize compound libraries—collections of related molecules—to maximize the chances of finding a potent and selective drug candidate. nih.gov

The development of analogs based on the this compound scaffold is a practical example of creating a target-focused library. nih.govnih.gov The initial compound serves as a starting point, and a library of derivatives is designed to systematically probe the structure-activity relationship. nih.gov Cheminformatics and data mining play a crucial role in this process:

Scaffold Analysis: The this compound core is identified as a key pharmacophore. Cheminformatics tools can search large databases for other compounds containing this scaffold to understand its known biological activities and potential liabilities.

Property Profiling: For each analog in the library, a range of physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) is calculated. Data mining techniques can then be used to identify property ranges that correlate with desired outcomes, such as high potency or good metabolic stability.

Diversity and Similarity Analysis: When designing the library, cheminformatics methods ensure that the analogs provide meaningful structural diversity around the core scaffold. This allows for a comprehensive exploration of the chemical space around the initial hit. For instance, substituents with varying electronic and steric properties would be chosen for positions 2 and 4 of the benzene (B151609) ring to systematically map their impact on activity. nih.gov

Hit-to-Lead Optimization: After initial screening, the data from the library is mined to build predictive models. These models guide the next round of synthesis, focusing on modifications predicted to enhance potency and selectivity while improving pharmacokinetic properties. The study of the PPARγ agonists showed that while modifications to the 2,4-dichlorobenzene "A ring" were important for potency, changes to the "C ring" system had profound effects on cytochrome P450 inhibition, an important consideration for drug development. nih.gov

By systematically creating and analyzing a focused library of this compound derivatives, researchers can efficiently optimize the scaffold to produce highly effective lead compounds. nih.gov

Hierarchical Cluster Analysis in Activity Prediction

Hierarchical Cluster Analysis (HCA) is an unsupervised data mining technique used to group similar objects into clusters. In drug discovery, "objects" are chemical compounds, and "similarity" is defined by their structural features or physicochemical properties. researchgate.net HCA can reveal patterns within a dataset of compounds, which can be leveraged to predict the biological activity of untested molecules. nih.gov

For a library of this compound derivatives, HCA could be applied as follows:

Descriptor Calculation: For each analog in the library, a set of molecular descriptors is calculated. These can range from simple properties like molecular weight and LogP to more complex 2D or 3D structural fingerprints that encode the topology and shape of the molecule. nih.gov

Clustering Algorithm: An HCA algorithm is applied to the descriptor data. The algorithm iteratively groups the most similar compounds, creating a hierarchy of clusters that is often visualized as a dendrogram (a tree-like diagram). researchgate.net Compounds that are structurally and chemically similar will appear close together on the dendrogram.

Activity Correlation: The biological activity data (e.g., high vs. low potency) is then mapped onto the resulting clusters. Often, compounds with similar activities will fall into the same clusters. This establishes a "guilt-by-association" principle: if a cluster is enriched with highly active compounds, it is likely that other structurally similar compounds within that same cluster will also be active.

For example, in the set of PPARγ modulators based on the this compound scaffold, HCA would likely group the highly potent analogs (such as those with a 4-bromo substitution) into a distinct cluster, separate from the inactive analogs (like the one with a naphthalene ring). nih.gov Researchers could then design a new, unsynthesized analog, calculate its descriptors, and determine which cluster it belongs to. If it falls into the "high-activity" cluster, it would be prioritized for synthesis and testing, making the discovery process more efficient.

Advanced Analytical Methodologies for Research on 2,4 Dichlorobenzenesulfonamide

Spectroscopic Characterization Techniques for Research Materials

Spectroscopic methods are foundational for the structural elucidation and identification of 2,4-Dichlorobenzenesulfonamide. unizar-csic.es These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique spectral "fingerprint". unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. In ¹H NMR spectroscopy of compounds containing a 2,4-dichlorinated benzene (B151609) ring, the protons on the aromatic ring typically appear as distinct signals. For example, in the related compound 2,4-Dichlorobenzoic acid, the proton signals are well-defined in the aromatic region of the spectrum. chemicalbook.com Similarly, for 2,4-Dichloro-5-sulfamoylbenzoic acid, the aromatic protons are identifiable in the ¹H NMR spectrum. chemicalbook.com This technique is crucial for confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In electrospray ionization mass spectrometry (ESI-MS), aromatic sulfonamides can undergo characteristic fragmentation, often involving the loss of sulfur dioxide (SO₂). nih.gov This SO₂ elimination is a key diagnostic feature that helps confirm the presence of the sulfonamide group. nih.gov The mass-to-charge ratio of the molecular ion and its fragment ions allows for unambiguous identification of the compound. nist.govresearchgate.net

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of a benzenesulfonamide (B165840) derivative will show characteristic absorption bands corresponding to specific bond vibrations. nist.gov For this compound, key expected peaks would include those for N-H stretching in the amide group, S=O stretching from the sulfonyl group, and C-Cl stretching from the chlorinated benzene ring. researchgate.netchemicalbook.com

Below is a table summarizing the expected spectroscopic data for this compound based on characteristic data from analogous compounds.

| Technique | Observed Feature | Typical Range/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (H) | δ 7.0-8.5 ppm |

| Amide Protons (NH₂) | δ 7.0-7.5 ppm (variable) | |

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | Calculated m/z |

| Fragmentation | Loss of SO₂ (64 Da) | |

| Infrared (IR) Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ |

| S=O Asymmetric Stretch | ~1330-1370 cm⁻¹ | |

| S=O Symmetric Stretch | ~1150-1180 cm⁻¹ | |

| C-Cl Stretch | ~600-800 cm⁻¹ |

Chromatographic Separation Techniques for Purity Assessment and Compound Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like sulfonamides. A reversed-phase HPLC (RP-HPLC) method, typically using a C8 or C18 column, can effectively separate the target compound from impurities. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. deswater.com By monitoring the elution of the compound with a UV detector, its purity can be determined by comparing the area of the main peak to the total area of all peaks. wu.ac.thresearchgate.net The retention time under specific conditions is a characteristic property used for identification. researchgate.net

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly for analyzing related, more volatile compounds or derivatives. nist.gov For analysis of compounds like 2,4-dichlorophenoxyacetic acid, GC-MS provides both separation and structural identification of the analyte and any metabolites. researchgate.net

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase Composition, Flow Rate, Detection Wavelength (UV) |

| Quantification | Peak Area Integration against a Calibration Curve | |

| GC-MS | Compound Analysis | Column Type, Temperature Program, Mass Analyzer for Detection |

| Metabolite Identification | Analysis of Fragmentation Patterns |

Cell-Based Assay Methodologies for Biological Activity Assessment (e.g., MTT Assay)

To understand the biological effects of this compound, cell-based assays are employed to measure its impact on cell viability and proliferation.

The MTT Assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. scielo.brresearchgate.net The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes in living cells. springernature.com The amount of formazan produced is proportional to the number of viable cells. springernature.compubcompare.ai This reaction is quantified by dissolving the formazan crystals in a solvent like dimethyl sulfoxide (B87167) (DMSO) and measuring the absorbance at a specific wavelength (typically around 570 nm). researchgate.netpubcompare.ai

In a typical experiment, cultured cells are exposed to varying concentrations of the test compound. After an incubation period, the MTT reagent is added, and the resulting color change is measured to determine the extent of cell death or inhibition of proliferation. mdpi.com Research on other benzenesulfonamide-bearing derivatives has utilized the MTT assay to determine their cytotoxic effects against cancer cell lines, yielding half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) values. nih.gov

Flow Cytometry for Cellular Response Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. nih.govcolab.ws It is used to investigate how cells respond to treatment with a compound like this compound at a single-cell level.

This method involves labeling cells with fluorescent markers that bind to specific cellular components or report on cellular states. The labeled cells are then passed in a single file through a laser beam, and the scattered light and emitted fluorescence are detected. colab.ws This allows for the rapid, quantitative analysis of multiple parameters simultaneously. cytometry.org

Common applications in toxicological and pharmacological research include:

Apoptosis Analysis: Using fluorescent dyes like Annexin V and propidium (B1200493) iodide to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Cell Cycle Analysis: Staining cellular DNA with a fluorescent dye to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest.

Reactive Oxygen Species (ROS) Detection: Employing probes like 2',7'-dichlorofluorescin (DCFH) that become fluorescent upon oxidation, allowing for the measurement of intracellular ROS levels. nih.govresearchgate.net

Gene Expression Analysis in Biological Systems (e.g., RT-PCR)

To investigate the molecular mechanisms underlying the biological activity of this compound, gene expression analysis is performed. This approach determines how the compound alters the transcription levels of specific genes within a cell. nih.govnih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) , and its quantitative version (qRT-PCR or Real-Time PCR), is a highly sensitive method for detecting and quantifying messenger RNA (mRNA) levels. nih.govresearchgate.net The process involves two main steps:

Reverse Transcription (RT): The mRNA from treated and untreated cells is isolated and converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using specific primers for the gene of interest. In qRT-PCR, fluorescent dyes or probes are used to monitor the amplification in real-time, allowing for the quantification of the initial amount of mRNA. nih.govmdpi.com

By comparing the mRNA levels of specific genes (e.g., those involved in apoptosis, cell cycle regulation, or stress response) in cells treated with this compound to untreated control cells, researchers can identify which cellular pathways are affected by the compound. mdpi.com

Conclusion and Future Perspectives in 2,4 Dichlorobenzenesulfonamide Research

Current Understanding of 2,4-Dichlorobenzenesulfonamide's Research Landscape and Therapeutic Potential

The current research landscape of this compound primarily defines it as a crucial synthetic intermediate and a valuable pharmacophore in medicinal chemistry. cymitquimica.comnih.gov While the compound itself is not typically used as a therapeutic agent, its dichlorinated benzene (B151609) ring and sulfonamide group serve as a foundational scaffold for the synthesis of a diverse range of biologically active molecules. cymitquimica.commdpi.com The presence of two chlorine atoms on the benzene ring is known to enhance the reactivity and biological activity of its derivatives. cymitquimica.com

The therapeutic potential of the this compound moiety has been most significantly realized through the development of its derivatives, which have demonstrated promising activity in several key areas:

Anticancer Activity: A substantial body of research has focused on integrating the this compound scaffold into more complex molecules with anticancer properties. For example, a series of chalcone (B49325) derivatives incorporating this moiety displayed notable cytotoxic effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. nih.govmdpi.com The anticancer activity of these compounds was significant, with IC50 values ranging from 0.89 to 9.63 µg/mL. nih.govmdpi.com Similarly, benzenesulfonamide-bearing imidazole derivatives have shown potent cytotoxicity against aggressive cancers like triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39). mdpi.com The most active of these imidazole derivatives recorded an EC50 of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. mdpi.com

Carbonic Anhydrase Inhibition: The sulfonamide group is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including cancer. unibs.itnih.gov Research on derivatives of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) has led to the discovery of potent human carbonic anhydrase inhibitors (hCAIs). unibs.it Notably, certain derivatives have shown selective inhibition of the tumor-associated transmembrane isoforms hCA IX and XII over the more common cytosolic isoforms hCA I and II, highlighting a potential pathway for developing targeted cancer therapies. unibs.it

Antimicrobial Activity: Although to a lesser extent, the this compound structure has been explored for antimicrobial applications. cymitquimica.com While some studies on specific chalcone derivatives found minimal antibacterial activity (MIC >500 µg/mL), the broader class of sulfonamides has a long history as antimicrobial agents, suggesting that further structural modifications could yield potent compounds. nih.govmdpi.comresearchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Chalcones | AGS, HeLa, HL-60 | IC50 | 0.89–9.63 µg/mL | nih.govmdpi.com |

| Imidazoles | MDA-MB-231 | EC50 | 20.5 ± 3.6 µM | mdpi.com |

| Imidazoles | IGR39 | EC50 | 27.8 ± 2.8 µM | mdpi.com |

Emerging Research Directions and Unexplored Biological Applications

The field of this compound research is moving towards more complex and targeted molecular designs. A primary emerging direction is the synthesis of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores to create compounds with potentially synergistic or multi-targeted effects. mdpi.com The development of chalcone and imidazole hybrids are prime examples of this strategy, aiming to enhance anticancer efficacy and potentially overcome drug resistance. nih.govmdpi.commdpi.com

Future research is also likely to focus on isoform-selective enzyme inhibition. The initial success in achieving selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII opens a significant avenue for developing targeted therapies with potentially fewer side effects than non-selective inhibitors. unibs.it This principle could be extended to other enzyme families where the sulfonamide moiety is a known inhibitor.

Several biological applications remain largely unexplored for this compound derivatives. Drawing from the wide spectrum of activities exhibited by the broader sulfonamide class, future investigations could explore the potential of novel derivatives in areas such as: mdpi.comresearchgate.net

Antiviral activity

Anti-inflammatory properties nih.gov

Antiprotozoal agents mdpi.com

Inhibition of other enzymes relevant to disease, such as kinases or proteases. researchgate.net

The adaptable chemical nature of the scaffold makes it a suitable candidate for generating diverse chemical libraries to screen against a wide array of biological targets, moving beyond the current focus on cancer and carbonic anhydrase inhibition.

Challenges and Opportunities in Developing this compound-based Research Tools and Novel Therapeutic Candidates

The development of therapeutic agents based on the this compound scaffold presents both distinct challenges and significant opportunities.

Challenges:

Achieving Target Selectivity: A major challenge is designing derivatives that are highly selective for their intended biological target. For instance, in the context of carbonic anhydrase inhibitors, achieving selectivity for specific tumor-associated isoforms over ubiquitously expressed ones is crucial to minimize off-target effects. unibs.it

Overcoming Drug Resistance: As with many anticancer agents, the potential for cancer cells to develop resistance is a significant hurdle. The strategy of creating hybrid molecules is one approach to address this, but designing compounds that can circumvent multiple resistance mechanisms remains a complex task. mdpi.com

Optimizing Pharmacokinetic Properties: Translating a biologically active compound into a viable drug candidate requires careful optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. Balancing high potency with favorable pharmacokinetics is a persistent challenge in drug development.

Potency in Antimicrobial Applications: Initial findings for some derivatives have shown weak antimicrobial activity, indicating that significant structural optimization is needed to develop potent anti-infective agents from this particular scaffold. nih.govmdpi.com

Opportunities:

Chemical Versatility: The this compound structure is highly amenable to chemical modification. The sulfonamide group and the benzene ring can be readily functionalized, allowing for the systematic synthesis of large libraries of derivatives to explore structure-activity relationships (SAR). eurekaselect.com

Targeted Cancer Therapy: The demonstrated selectivity of certain derivatives for tumor-associated enzyme isoforms like hCA IX and XII represents a major opportunity. unibs.it This provides a clear path for developing targeted anticancer agents that exploit the unique physiology of tumor microenvironments.

Development of Multi-Targeted Agents: The creation of hybrid molecules that combine the this compound moiety with other pharmacophores offers the opportunity to develop drugs that act on multiple biological targets simultaneously. nih.govmdpi.com This can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Computational Chemistry Integration: The use of in silico methods, such as molecular docking and dynamic simulations, can guide the rational design of more potent and selective inhibitors. unibs.it These computational tools can help prioritize synthetic targets and accelerate the discovery process, as demonstrated in the development of novel carbonic anhydrase inhibitors. unibs.it

Q & A

Q. What are the key structural features of 2,4-dichlorobenzenesulfonamide, and how are they determined experimentally?

The compound consists of two chlorinated benzene rings connected via a sulfonamide group (-SO₂-NH-). Structural determination typically employs X-ray crystallography, with SHELX software (e.g., SHELXL for refinement) used to resolve bond lengths, angles, and substituent positions. For example, crystallographic data show that chlorine atoms occupy the 2- and 4-positions on the benzene rings, while the sulfonamide group bridges the rings asymmetrically . Symmetry variations (e.g., planar vs. non-planar configurations) are resolved using Patterson maps and difference Fourier methods .

Q. What synthetic routes are commonly used to prepare this compound and its derivatives?

A general method involves chlorosulfonation of 2,4-dichlorophenol with chlorosulfonic acid, followed by ammonolysis to yield the sulfonamide. Phase-transfer catalysis (e.g., using K₂CO₃ and TBAB in acetonitrile) optimizes thiolation reactions for derivatives like 2-mercaptobenzenesulfonamides . For halogenated analogs, palladium-catalyzed dehalogenation under hydrogenation conditions (e.g., with Raney nickel) removes excess chlorine atoms .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify aromatic proton environments and chlorine-induced deshielding effects.

- IR : Peaks at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1150 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide functionality.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for derivatives with heterocyclic substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in substituent positions (e.g., para vs. ortho chlorine placement) arise from disorder in crystal packing. Refinement protocols in SHELXL, such as PART instructions and restraints for anisotropic displacement parameters, mitigate these issues. Twinning detection (via Hooft statistics) and high-resolution data (≤0.8 Å) improve model accuracy .

Q. What strategies optimize the synthesis of biologically active this compound derivatives?

- Antiproliferative Agents : Introduce 1,3,4-oxadiazole or benzylthio groups via nucleophilic substitution under mild conditions (e.g., room temperature, argon atmosphere) to retain sulfonamide bioactivity .

- Anthelmintics : Modify the sulfonamide nitrogen with imidazo[1,2-a]pyrimidine or hexynyl groups to enhance metabolic enzyme inhibition. Activity is validated via in vitro assays against nematode models .

Q. How do researchers design structure-activity relationship (SAR) studies for sulfonamide-based herbicides?

SAR studies focus on:

- Chlorine Substitution : Increased herbicidal activity correlates with electron-withdrawing Cl atoms at the 2- and 4-positions, as shown in agricultural assays .

- Sulfonamide Modifications : N-acylation (e.g., with heteroaromatic groups) improves membrane permeability, assessed via logP calculations and cellular uptake studies .

Q. What methodologies address low yields in sulfonamide functionalization reactions?

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic solvents .

- Microwave-Assisted Synthesis : Reduces reaction times for heterocyclic coupling (e.g., 1,3,4-oxadiazole formation) from hours to minutes, minimizing side-product formation .

Methodological Considerations

Q. How should researchers handle discrepancies between computational and experimental data for sulfonamide derivatives?

Reconcile DFT-calculated geometries (e.g., Gaussian-optimized structures) with crystallographic data by adjusting torsional angles and van der Waals radii in simulation software. Cross-validate using Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What protocols ensure reproducibility in synthesizing halogenated sulfonamide intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro